N-(3-acetylphenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(3-acetylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and two methoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3-acetylaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3,4-dimethoxybenzamido)benzoic acid.
Reduction: 3-(3,4-dimethoxybenzamido)phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in organic electronic devices due to its unique electronic properties.
Industry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and methoxy groups play a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3,4-dimethoxybenzamide
- N-(3-acetylphenyl)-4-methoxybenzamide
- N-(3-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-(3-acetylphenyl)-3,4-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(9-12)18-17(20)13-7-8-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDIQAPSXXUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366803 |
Source
|
Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-22-2 |
Source
|
Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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